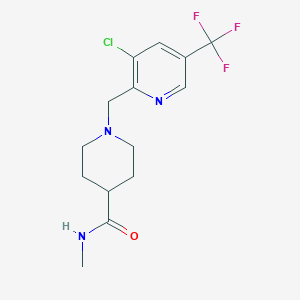
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide
Übersicht
Beschreibung
The compound is a complex organic molecule that includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a carboxylic acid amide group. The pyridine ring is substituted with a trifluoromethyl group and a chloro group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylpyridines are often synthesized using various methods, including halogenation, cyclization, and cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Central
Nervous System (CNS) Acting DrugsResearch has identified functional chemical groups, including heterocycles with nitrogen, sulfur, and oxygen, which form the largest class of organic compounds for potential CNS activity. Compounds like pyridine, piperidine, and carboxamide groups have been studied for their effects ranging from depression to euphoria and convulsion, demonstrating the utility of these chemical groups in synthesizing novel CNS-acting drugs (Saganuwan, 2017).
Environmental Biodegradability and Fate
The environmental fate and biodegradability of polyfluoroalkyl chemicals, which are structurally related to the compound , have been extensively reviewed. These studies provide insights into the degradation pathways and the persistence of such compounds in the environment, highlighting the need for understanding their long-term ecological impacts (Liu & Mejia Avendaño, 2013).
Synthetic Applications in Heterocycle Formation
The synthesis of N-heterocycles via sulfinimines, leveraging compounds such as tert-butanesulfinamide for generating structurally diverse piperidines and pyrrolidines, reflects the application potential of similar compounds in creating natural product analogs and therapeutically relevant molecules (Philip et al., 2020).
Perfluoroalkyl Substance (PFAS) Alternatives
The transition to safer alternatives for long-chain PFASs involves understanding the chemical identities, environmental releases, and toxicological profiles of fluorinated alternatives. This research domain is crucial for risk assessment and management of PFAS-related compounds, with implications for regulatory and industrial practices (Wang et al., 2013).
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA) studies showcase the diverse biological and pharmacological effects of phenolic compounds, including antioxidant, anti-inflammatory, and neuroprotective activities. Research in this area underscores the potential of CGA and structurally related compounds in addressing metabolic disorders and enhancing health (Naveed et al., 2018).
Eigenschaften
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF3N3O/c1-19-13(22)9-2-4-21(5-3-9)8-12-11(15)6-10(7-20-12)14(16,17)18/h6-7,9H,2-5,8H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWXTHIZIVOLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



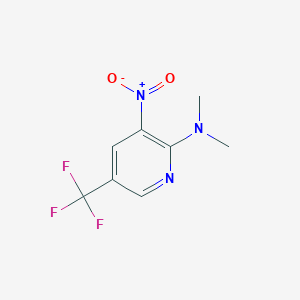
![1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-ethanone](/img/structure/B1401749.png)
![1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401751.png)
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester](/img/structure/B1401752.png)
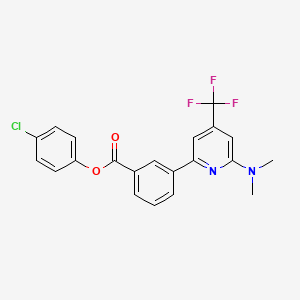
![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B1401754.png)
![N-(4-Chloro-phenyl)-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide](/img/structure/B1401761.png)
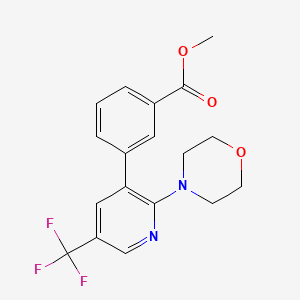
![Dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401763.png)
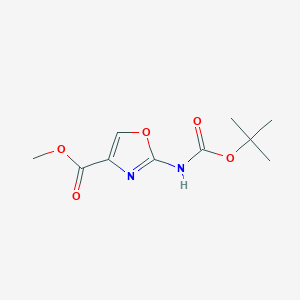
![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine](/img/structure/B1401765.png)
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401768.png)
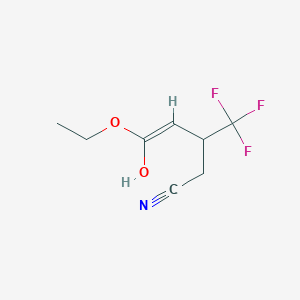
![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1401770.png)